molecular formula C8H18ClNO2 B8327705 (S)-Pentyl2-aminopropanoatehydrochloride

(S)-Pentyl2-aminopropanoatehydrochloride

Cat. No.: B8327705
M. Wt: 195.69 g/mol
InChI Key: XMULZESVKKDAML-FJXQXJEOSA-N
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Description

(S)-Pentyl 2-aminopropanoate hydrochloride is an amino acid ester hydrochloride derived from 2-aminopropanoic acid (alanine). Its structure consists of an alanine backbone esterified with a pentyl group in the (S)-configuration, forming a hydrochloride salt. This compound is hypothesized to exhibit properties typical of amino acid esters, such as enhanced solubility in polar solvents due to the ionic nature of the hydrochloride moiety.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

pentyl (2S)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-3-4-5-6-11-8(10)7(2)9;/h7H,3-6,9H2,1-2H3;1H/t7-;/m0./s1

InChI Key

XMULZESVKKDAML-FJXQXJEOSA-N

Isomeric SMILES

CCCCCOC(=O)[C@H](C)N.Cl

Canonical SMILES

CCCCCOC(=O)C(C)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Ester Hydrochlorides

(a) (S)-Benzyl 2-((2S,3S)-2-Amino-3-Methylpentanamido)-3-Phenylpropanoate Hydrochloride
  • Structure : A dipeptide-derived ester hydrochloride with a benzyl-protected carboxyl group and a complex branched alkyl chain .
  • Molecular Mass: 404.94 g/mol, significantly larger than (S)-pentyl 2-aminopropanoate hydrochloride (estimated ~195.45 g/mol).
  • Applications: Likely used in peptide synthesis due to its protective groups and stereochemical specificity. The larger size may reduce solubility compared to simpler amino acid esters like the target compound.
(b) Alkaloid Hydrochlorides (e.g., Berberine Hydrochloride, Coptisine Hydrochloride)
  • Structure: These are benzylisoquinoline alkaloids with planar aromatic systems and multiple oxygen functionalities, differing markedly from the aliphatic ester structure of the target compound .
  • Pharmacology: Berberine hydrochloride exhibits antimicrobial and anti-inflammatory activity, whereas amino acid esters like (S)-pentyl 2-aminopropanoate hydrochloride are more likely to serve as synthetic intermediates or prodrugs.

Diamine and Polyamine Hydrochlorides

(a) (2S)-2,5-Diaminopentanamide Dihydrochloride
  • Structure : A diamine derivative with two amine groups and a terminal amide, forming a dihydrochloride salt .
  • Reactivity : The presence of two protonatable amines increases solubility in aqueous media but may also enhance reactivity with oxidizing agents, a trait shared with the target compound .
  • Toxicology: Limited data available, similar to the hypothetical safety profile of (S)-pentyl 2-aminopropanoate hydrochloride.

Pharmaceutical Reference Standards

Several hydrochloride salts listed in pharmaceutical reference standards (e.g., Imp. J(EP) as Hydrochloride) share functional similarities :

  • Role : Used as impurities or calibration standards in drug testing.
  • Stability : Like the target compound, these hydrochlorides may require storage away from strong oxidizers and moisture to maintain integrity .

Physicochemical and Functional Comparisons

Property (S)-Pentyl 2-Aminopropanoate HCl (S)-Benzyl Derivative Berberine HCl (2S)-2,5-Diaminopentanamide Dihydrochloride
Molecular Mass (g/mol) ~195.45 404.94 ~371.81 ~237.12
Solubility High in polar solvents Moderate (due to bulkiness) Low (aromatic system) Very high (dihydrochloride salt)
Primary Use Synthetic intermediate/prodrug Peptide synthesis Antimicrobial agent Research intermediate
Stability Sensitive to oxidizers Stable under inert conditions Light-sensitive Reacts with strong oxidizers

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